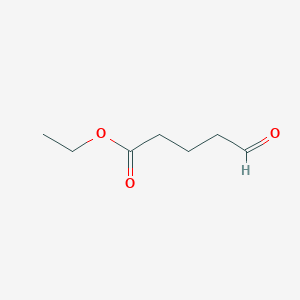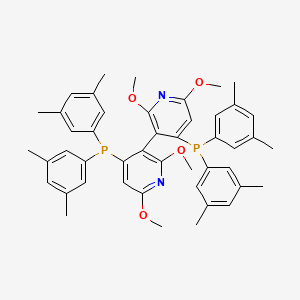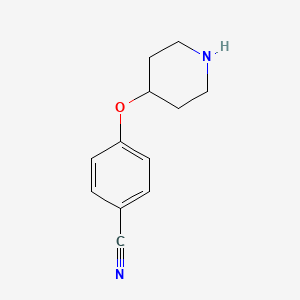
Netupitant metabolite Netupitant N-oxide
Overview
Description
Netupitant N-oxide is a metabolite of Netupitant , which is a highly selective NK1 receptor antagonist . The substance is mainly metabolized by CYP3A4, and to a lesser extent by CYP2D6 and CYP2C9 . The main metabolites are desmethyl-netupitant (M1), netupitant N-oxide (M2), and hydroxy-netupitant (M3); all three are pharmacologically active .
Synthesis Analysis
Netupitant undergoes extensive metabolism, mediated primarily by CYP3A4 (with smaller contributions from CYP2C9 and CYP2D6), to form three major metabolites: a desmethyl-, an N-oxide-, and a hydroxymethyl-derivative .
Molecular Structure Analysis
The molecular weight of Netupitant N-oxide is 595.00 and its formula is C30H32F6N4O2 .
Chemical Reactions Analysis
The oxidative metabolization pattern of netupitant was simulated using an electrochemically driven method. Most of the known enzyme-mediated reactions occurring in the liver (i.e., N-dealkylation, hydroxylation, and N-oxidation) were successfully mimicked by the electrolytic cell using a boron-doped diamond working electrode .
Physical And Chemical Properties Analysis
Netupitant N-oxide is a derivative of Netupitant . The molecular weight of Netupitant N-oxide is 595.00 and its formula is C30H32F6N4O2 .
Scientific Research Applications
Chemotherapy-Induced Nausea and Vomiting (CINV) Prevention
Netupitant N-Oxide is a metabolite of Netupitant, which is used in combination with Palonosetron for the prevention of acute and delayed CINV . This combination is particularly effective in patients undergoing highly emetogenic chemotherapy (HEC) and moderately emetogenic chemotherapy (MEC). The efficacy of this treatment is maintained over repeated cycles, highlighting its potential for long-term management of CINV .
Neurokinin-1 (NK1) Receptor Antagonism
As a metabolite of Netupitant, Netupitant N-Oxide may retain some activity as an NK1 receptor antagonist . NK1 receptors are involved in pain perception and mood regulation, suggesting potential applications in pain management and psychiatric conditions such as depression and anxiety.
Cytochrome P450 (CYP3A4) Metabolism Studies
Netupitant N-Oxide is formed from Netupitant by the cytochrome P450 isoform CYP3A4 . It can be used in pharmacokinetic studies to understand drug metabolism and interactions, which is crucial for developing safe and effective medication regimens.
Toxicology and Xenobiotic Metabolism
The study of Netupitant N-Oxide can contribute to the broader field of toxicology and xenobiotic metabolism. Understanding its formation, breakdown, and excretion can provide insights into the detoxification processes of the body and the potential toxic effects of related compounds .
Adherence to CINV Prevention Guidelines
The convenience of administering Netupitant in a fixed combination with Palonosetron, leading to the formation of Netupitant N-Oxide, has the potential to improve adherence to CINV prevention guidelines. This is due to the simplified dosing regimen and the reduced pill burden for patients .
Cardiac Safety Profile
Netupitant N-Oxide, through its parent compound’s combination with Palonosetron, has been noted for having no cardiac safety concerns . This aspect is particularly important in the development of new drugs, where cardiac safety is a major consideration.
Mechanism of Action
Target of Action
Netupitant N-Oxide, also known as Netupitant metabolite Netupitant N-oxide or Netupitant metabolite M2, primarily targets the neurokinin 1 (NK1) receptors . These receptors are broadly distributed in the central and peripheral nervous systems .
Mode of Action
Netupitant N-Oxide acts as a selective NK1 receptor antagonist . It competitively binds to and blocks the activity of the human substance P/NK1 receptors in the central nervous system (CNS), thereby inhibiting NK1-receptor binding of the endogenous tachykinin neuropeptide substance P (SP) .
Biochemical Pathways
The action of Netupitant N-Oxide affects the biochemical pathways involving substance P and NK1 receptors . By inhibiting the binding of substance P to NK1 receptors, Netupitant N-Oxide can prevent responses mediated by substance P .
Pharmacokinetics
The pharmacokinetics of Netupitant N-Oxide involve absorption, distribution, metabolism, and excretion (ADME). Once absorbed, Netupitant N-Oxide is extensively metabolized to form three major metabolites: desmethyl derivative, Netupitant N-oxide (M2), and OH-methyl derivative . Metabolism is mediated primarily by CYP3A4 and to a lesser extent by CYP2C9 and CYP2D6 . Netupitant N-Oxide and its metabolites are mainly excreted via the feces .
Result of Action
The molecular and cellular effects of Netupitant N-Oxide’s action primarily involve the prevention of chemotherapy-induced nausea and vomiting (CINV) . By inhibiting the binding of substance P to NK1 receptors, Netupitant N-Oxide can prevent responses mediated by substance P, which may result in the prevention of CINV .
Action Environment
The action, efficacy, and stability of Netupitant N-Oxide can be influenced by various environmental factors. For instance, the presence of inhibitors or inducers of the liver enzyme CYP3A4 can affect the blood plasma levels of Netupitant N-Oxide . Being a CYP3A4 inhibitor itself, Netupitant N-Oxide could also increase plasma levels of pharmaceuticals that are metabolized by CYP3A4 .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-4-(2-methylphenyl)pyridin-3-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32F6N4O2/c1-19-8-6-7-9-23(19)24-17-26(39-10-12-40(5,42)13-11-39)37-18-25(24)38(4)27(41)28(2,3)20-14-21(29(31,32)33)16-22(15-20)30(34,35)36/h6-9,14-18H,10-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUOVQVMCOPBJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32F6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Netupitant metabolite Netupitant N-oxide | |
CAS RN |
910808-11-6 | |
| Record name | RO-0713001 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910808116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RO-0713001 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q2I9HLY8W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1589254.png)












